4-tert-butyl-6'-phenyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one
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Overview
Description
4-tert-butyl-6’-phenyl-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a spiro linkage between a cyclohexane ring and a pyrano[3,2-g]chromen ring system, with additional tert-butyl and phenyl substituents. The compound’s intricate structure makes it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-tert-butyl-6’-phenyl-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one typically involves multi-step organic synthesis techniques. One common synthetic route starts with the preparation of the cyclohexane and pyrano[3,2-g]chromen precursors, followed by their spirocyclization. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the spiro linkage. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
4-tert-butyl-6’-phenyl-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific substituents on the molecule are replaced with other functional groups. Common reagents for these reactions include halogens and nucleophiles.
Addition: Addition reactions can occur at the double bonds present in the pyrano[3,2-g]chromen ring system, leading to the formation of addition products.
Scientific Research Applications
4-tert-butyl-6’-phenyl-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme interactions and protein binding.
Medicine: The compound’s potential biological activity makes it of interest in drug discovery and development, particularly for targeting specific molecular pathways.
Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-tert-butyl-6’-phenyl-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or binding to DNA or RNA to influence gene expression.
Comparison with Similar Compounds
Similar compounds to 4-tert-butyl-6’-phenyl-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one include other spiro compounds with different substituents or ring systems. For example:
Spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one: Lacks the tert-butyl and phenyl substituents, resulting in different chemical properties and reactivity.
Spiro[indoline-3,2’-pyrano[3,2-g]chromen]-8’-one: Features an indoline ring instead of a cyclohexane ring, leading to variations in biological activity and applications.
Spiro[cyclopentane-1,2’-pyrano[3,2-g]chromen]-8’-one: Contains a cyclopentane ring, which affects the compound’s stability and reactivity.
The uniqueness of 4-tert-butyl-6’-phenyl-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one lies in its specific substituents and ring system, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H30O3 |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
4'-tert-butyl-6-phenylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-one |
InChI |
InChI=1S/C27H30O3/c1-26(2,3)20-10-13-27(14-11-20)12-9-19-15-22-21(18-7-5-4-6-8-18)16-25(28)29-24(22)17-23(19)30-27/h4-8,15-17,20H,9-14H2,1-3H3 |
InChI Key |
VFYZAXJZUFGDTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2(CC1)CCC3=CC4=C(C=C3O2)OC(=O)C=C4C5=CC=CC=C5 |
Origin of Product |
United States |
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